5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene is an organic compound that features a phenylsulfanyl group attached to a butyl chain, which is further connected to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a suitable halide.
Attachment to the Butyl Chain: The phenylsulfanyl intermediate is then reacted with a butyl halide under basic conditions to form the phenylsulfanylbutyl intermediate.
Cyclization to Tetrahydronaphthalene: The final step involves the cyclization of the phenylsulfanylbutyl intermediate with a naphthalene derivative under acidic or catalytic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to reduce the naphthalene ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced naphthalene derivatives or de-sulfanyl products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-hydroxy-3-phenylsulfanyl-benzaldehyde
- 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde
- Tetra(4-tert-butyl-5-phenylsulfanyl)phthalocyanines
Uniqueness
5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydronaphthalene core combined with the phenylsulfanyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61836-04-2 |
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Molecular Formula |
C20H24S |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
5-(4-phenylsulfanylbutyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H24S/c1-2-13-19(14-3-1)21-16-7-6-10-18-12-8-11-17-9-4-5-15-20(17)18/h1-3,8,11-14H,4-7,9-10,15-16H2 |
InChI Key |
VZRGDCAWYVSZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CCCCSC3=CC=CC=C3 |
Origin of Product |
United States |
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